Hydroxystilbamidine bis(methanesulfonate)
Description
Historical Development and Discovery
The historical development of hydroxystilbamidine bis(methanesulfonate) traces its origins to the early 1950s when researchers first investigated the therapeutic potential of stilbamidine compounds. Schoenbach and his collaborators first reported the successful treatment of North American blastomycosis with stilbamidine in 1951, establishing the foundation for further chemical modifications of this compound class. The development of the 2-hydroxy form of stilbamidine was pioneered by Snapper in 1948, who described the effect of 2-hydroxystilbamidine on the course of multiple myeloma and noted the significantly reduced toxicity compared to the parent compound. This observation of decreased toxicity while maintaining biological activity prompted further investigation into the compound's properties and potential applications beyond therapeutic use.
The transition from therapeutic agent to research tool occurred when investigators observed that therapeutically administered hydroxystilbamidine produced selective staining of ganglion cells, leading to its recognition as a valuable histochemical stain. The comprehensive applications of hydroxystilbamidine were further developed through the work of Wessendorf, who identified hydroxystilbamidine as the active component of a dye that had been marketed under the trademark Fluoro-Gold by Schmued and Fallon. This identification clarified the chemical basis for the compound's effectiveness as a retrograde tracer and established its scientific pedigree in neuroanatomical research.
The evolution of hydroxystilbamidine from a trypanocidal drug to a sophisticated research tool demonstrates the dynamic nature of chemical compound development, where initial therapeutic applications can lead to entirely new research methodologies. The compound's unique properties were first described in scientific literature in 1973, when its nucleic acid staining properties were characterized, marking the beginning of its widespread adoption in molecular biology applications.
Nomenclature and Synonyms
The nomenclature of hydroxystilbamidine bis(methanesulfonate) reflects both its chemical structure and its various applications across different research disciplines. The International Union of Pure and Applied Chemistry name for this compound is 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide methanesulfonic acid, which precisely describes its molecular architecture. This systematic naming convention provides researchers with a clear understanding of the compound's structural components, including the hydroxylated stilbene backbone and the methanesulfonate counterions that enhance its water solubility.
The compound is known by several common names that reflect its various applications and commercial formulations. The designation "2-Hydroxystilbene-4,4'-dicarboxamidine bis(methanesulfonate)" emphasizes the stilbene core structure with hydroxyl and carboxamidine functional groups. Commercial suppliers often refer to the compound as "Fluoro-Gold," a trademark that has become synonymous with high-quality retrograde neuronal tracing applications. This commercial name has gained widespread acceptance in the neuroscience community due to its association with reliable and consistent experimental results.
Additional synonyms include "Hydroxystilbamidine Dimesylate," which highlights the methanesulfonate (mesylate) salt form that provides optimal solubility characteristics for biological applications. Chemical databases also recognize the compound under various catalog-specific designations, such as those used by major suppliers including Molecular Probes, Biotium, and Sigma-Aldrich. The Chemical Abstracts Service registry number 223769-64-0 provides a unique identifier that ensures precise compound identification across all databases and literature sources.
Classification as a Fluorescent Cationic Dye
Hydroxystilbamidine bis(methanesulfonate) is classified as a fluorescent cationic dye based on its molecular structure and optical properties. The compound's cationic nature results from the protonation of the carboxamidine groups under physiological conditions, creating a molecule with a net positive charge that facilitates interactions with negatively charged cellular components. This cationic character is fundamental to its mechanism of action as both a neuronal tracer and nucleic acid stain, as it enables electrostatic interactions with cell membranes and nucleic acid phosphate groups.
The fluorescent properties of hydroxystilbamidine bis(methanesulfonate) are characterized by specific excitation and emission wavelengths that make it particularly useful for microscopy applications. The compound exhibits excitation maxima at approximately 330 nanometers and 390 nanometers under acidic conditions, with dual emission wavelengths at 450 nanometers and 600 nanometers. These spectral characteristics allow for versatile imaging applications, as the compound can be visualized using ultraviolet excitation filters with different emission colors depending on the processing conditions used.
A particularly valuable feature of this fluorescent dye is its ability to exhibit different emission wavelengths when bound to different types of nucleic acids. When bound to deoxyribonucleic acid, the compound displays red fluorescence, while binding to ribonucleic acid eliminates the red fluorescent component, permitting discrimination between these two types of nucleic acids. This differential fluorescence behavior makes hydroxystilbamidine bis(methanesulfonate) an exceptional tool for cellular biology applications where nucleic acid identification is crucial. The compound also demonstrates adenine-thymine selective binding, favoring regions of nucleic acids with secondary structure, which adds another layer of specificity to its binding characteristics.
General Significance in Scientific Research
The significance of hydroxystilbamidine bis(methanesulfonate) in scientific research extends across multiple disciplines, establishing it as a versatile and indispensable tool for modern biological investigations. In neuroscience research, the compound serves as the gold standard for retrograde neuronal tracing, enabling researchers to map neural connections and understand brain circuitry with unprecedented precision. The compound's ability to undergo retrograde axonal transport, combined with its extensive dendritic filling properties and high resistance to photobleaching, makes it superior to many alternative neuronal tracers available to researchers.
In molecular biology applications, hydroxystilbamidine bis(methanesulfonate) functions as a powerful ribonuclease inhibitor, protecting ribonucleic acid from degradation during experimental procedures. This property has proven invaluable for studies involving polysome isolation and messenger ribonucleic acid recovery, where maintaining ribonucleic acid integrity is paramount for obtaining reliable experimental results. The compound's effectiveness in this capacity has been demonstrated through sucrose gradient analysis studies that show remarkable preservation of heavy polyribosomes when the compound is present during cell lysis procedures.
Histochemical applications represent another major area where hydroxystilbamidine bis(methanesulfonate) has made significant contributions to scientific research. The compound serves as a selective stain for deoxyribonucleic acid, mucosubstances, and elastic fibers in tissue sections, providing researchers with a reliable method for visualizing these structures with high specificity. Additionally, the compound has been employed for lysosomal staining in living cells, taking advantage of its weakly basic properties that result in accumulation within acidic cellular compartments.
The research applications of hydroxystilbamidine bis(methanesulfonate) have been greatly enhanced by its compatibility with modern fluorescence microscopy techniques and its ability to provide stable, long-lasting fluorescent signals. The compound's photostability characteristics make it particularly suitable for time-lapse imaging studies and extended observation periods, while its distinct spectral properties allow for multi-color labeling experiments when combined with other fluorescent markers. These technical advantages have established hydroxystilbamidine bis(methanesulfonate) as an essential component of the modern research toolkit, supporting investigations that range from basic cellular biology to complex neuroanatomical mapping studies.
Properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSQKCULHSJDC-HFPMQDOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223769-64-0 | |
| Record name | 223769-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Stilbene Diamidine Synthesis
The foundational structure of hydroxystilbamidine—a stilbene diamidine—is synthesized via a multi-step sequence. The critical intermediate, (E)-4,4'-dihydroxy-3,3'-dimethoxystilbene, is prepared through a Wittig-Horner reaction or Suzuki-Miyaura coupling . For example, 4-hydroxy-3-methoxybenzaldehyde undergoes condensation with a phosphonium ylide derived from 4-cyano-3-methoxybenzyl bromide to yield the stilbene dinitrile precursor. Subsequent Pinner reaction transforms the nitrile groups into amidines:
Salt Formation with Methanesulfonic Acid
The free base hydroxystilbamidine is converted to its bis(methanesulfonate) salt via acid-base reaction. Stoichiometric methanesulfonic acid (2 equivalents) is added to a suspension of the diamidine in anhydrous ethanol, yielding the crystalline product:
Optimization of Reaction Conditions
Catalytic Coupling for Stilbene Formation
The Wittig reaction efficiency depends on the ylide stability and solvent polarity. Using polar aprotic solvents (e.g., DMF) and triphenylphosphine as a catalyst, yields exceeding 75% are achieved. Alternative methods, such as Pd/C-mediated hydrogenation of alkynes, offer stereoselective control but require higher pressures (7 bar H₂).
Amidination Efficiency
The Pinner reaction’s success hinges on anhydrous conditions to prevent hydrolysis. Excess HCl (≥3 equivalents) ensures complete conversion of nitriles to imino ethers, while subsequent ammonolysis at 0–5°C minimizes side reactions.
Crystallization and Purification
The bis(methanesulfonate) salt is purified via recrystallization from ethanol/water (3:1 v/v). Slow cooling to 4°C enhances crystal size and purity (>95% by HPLC). Residual solvents are removed under vacuum (1 torr, 60°C), yielding a yellow powder with a melting point of 240–245°C.
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
| Component | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 49.2 | 49.0 |
| H | 4.9 | 4.8 |
| N | 11.9 | 11.7 |
| S | 13.1 | 12.9 |
Challenges and Mitigation Strategies
Byproduct Formation During Amidination
Oligomeric byproducts may arise from incomplete nitrile conversion. Adding molecular sieves (4Å) during the Pinner reaction absorbs generated water, improving yields to >85%.
Color Impurities
Residual phenolic hydroxyl groups can oxidize, causing discoloration. Conducting salt formation under inert atmosphere (N₂) and adding antioxidants (0.1% w/w ascorbic acid) preserve product whiteness.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate groups in hydroxystilbamidine bis(methanesulfonate) act as counterions stabilizing the amidine moieties. These groups may participate in substitution reactions under alkaline conditions, though direct experimental evidence remains limited. Theoretical reactivity includes:
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Methanesulfonate displacement | Strong nucleophiles (e.g., hydroxide, amines) | Free amidine base + methanesulfonic acid derivatives |
Source highlights its use as a reagent in organic synthesis, suggesting compatibility with nucleophiles and electrophiles to construct complex molecules .
Acid-Base Interactions
The amidine groups (pKa ~11–12) confer strong basicity, enabling protonation in acidic environments. This property facilitates:
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DNA/RNA binding : Electrostatic interactions with phosphate backbones of nucleic acids, particularly AT-rich regions .
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pH-dependent fluorescence : Emission shifts from gold (neutral pH) to blue/white (acidic pH) due to protonation state changes .
Coordination and Chelation
Hydroxystilbamidine’s aromatic system and amidine groups enable metal ion coordination, though detailed studies are sparse. Potential interactions include:
| Metal Ion | Binding Site | Application |
|---|---|---|
| Fe³⁺/Cu²⁺ | Amidines + hydroxyl | Catalytic or diagnostic complexes |
Enzyme Inhibition Mechanisms
The compound inhibits ribonucleases via competitive binding to RNA, leveraging its:
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Non-intercalative binding : Prevents enzymatic access to RNA substrates .
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Structural selectivity : Preferential interaction with double-stranded DNA or RNA secondary structures .
Redox Reactions
While no direct redox data exists, the stilbene backbone (C=C) may undergo oxidation or reduction. Hypothetical pathways include:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | Strong oxidizers (e.g., H₂O₂) | Epoxidation or cleavage of the central double bond |
| Reduction | Catalytic hydrogenation | Saturated hydrocarbon backbone |
Synthetic Utility
Source emphasizes its role as a building block in pharmaceutical and materials synthesis. Key applications involve:
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Coupling reactions : Amidines react with carbonyl groups to form heterocycles.
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Polymer synthesis : Methanesulfonate groups may serve as leaving groups in step-growth polymerization.
Stability and Degradation
Stability data from source indicates:
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Light sensitivity : Degrades under UV exposure, necessitating storage in amber vials .
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Hydrolytic stability : Soluble in water but susceptible to hydrolysis at extreme pH (>12 or <2) .
Spectroscopic Interactions
Binding to nucleic acids induces fluorescence shifts, as shown in Table 1 :
| Nucleic Acid | λex (nm) | λem (nm) | Emission Color |
|---|---|---|---|
| DNA (AT-rich) | 361 | 536 | Red/Yellow |
| RNA | 361 | 450 | Blue-Violet |
| Poly(d(AT)) | 361 | 450–600 | Metachromatic |
This pH- and structure-dependent behavior enables discrimination between DNA and RNA .
Biological Reactivity
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Antimicrobial action : Disrupts microbial DNA/RNA synthesis via binding .
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Carcinostatic effects : Inhibits myeloma cell proliferation through selective nucleic acid interactions .
Gaps in Research
While its biochemical interactions are well-characterized, explicit studies on its synthetic organic reactions (e.g., cross-coupling, cycloadditions) remain lacking. Further investigation into its catalytic or materials science applications is warranted.
Scientific Research Applications
Key Properties
Hydroxystilbamidine bis(methanesulfonate) exhibits several notable properties:
- Fluorescence : It emits different fluorescence wavelengths when bound to DNA versus RNA, allowing for specific visualization in cellular studies.
- Retrograde Axonal Transport : The dye is capable of retrograde transport along axons, enabling the tracing of neuronal pathways from the synapse back to the cell body.
- Compatibility : It is compatible with various neuroanatomical techniques, including immunofluorescence and histochemistry.
Neuronal Tracing
Hydroxystilbamidine bis(methanesulfonate) is predominantly used as a retrograde neuronal tracer. It allows researchers to map neural circuits by injecting the dye into target tissues, which then travels back to the cell bodies of neurons. This application has been extensively documented in studies involving:
- Neuroanatomical Mapping : The tracer provides detailed insights into neuronal connections and pathways in various animal models, including rodents .
- Functional Studies : It aids in understanding the functional roles of specific neurons in behavior and sensory processing .
Fluorescence Microscopy
The dye's strong fluorescent properties make it suitable for fluorescence microscopy. Researchers utilize hydroxystilbamidine bis(methanesulfonate) to visualize cellular components:
- Cellular Localization : It helps in determining the localization of proteins and other biomolecules within cells .
- Dynamic Studies : The dye's stability and resistance to fading allow for prolonged observation of dynamic processes within living tissues.
Potential Therapeutic Applications
Emerging research suggests that hydroxystilbamidine bis(methanesulfonate) may have therapeutic potential beyond its use as a tracer:
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal activities, which could be explored for therapeutic applications .
- Neuroprotective Effects : Investigations into its role in neuroprotection highlight potential benefits in neurodegenerative disease models .
Case Studies
Mechanism of Action
The mechanism of action of Hydroxystilbamidine (methanesulfonate) involves its ability to bind to extracellular DNA and lysosomes. In Trypanosomes, it selectively binds to kinetoplastic DNA, inhibiting cell division and reproduction . In yeast, it binds to extranuclear DNA, causing mutations . This compound’s fluorescence properties allow it to label neurons and study their morphology and connectivity .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of Hydroxystilbamidine: High specificity for retrograde tracing in rodents and primates . Compatible with immunohistochemistry, enabling multiplexed labeling .
- Less effective in non-neuronal tissues compared to CFSE or Calcein-AM .
Biological Activity
Hydroxystilbamidine bis(methanesulfonate) (CAS 223769-64-0), commonly referred to as Fluoro-Gold, is a fluorescent cationic dye widely utilized in neuroscience for retrograde neuronal tracing. This compound exhibits significant biological activity, particularly in its ability to label neurons and facilitate the study of neural pathways.
- Chemical Name : 4-[2-[4-(Aminoiminomethyl)phenyl]ethenyl]-3-hydroxybenzenecarboximidamide bis(methanesulfonate)
- Molecular Formula : C₁₆H₁₆N₄O·2CH₄O₃S
- Molecular Weight : 472.54 g/mol
- Purity : ≥95% (HPLC)
- Appearance : Yellow solid
- Solubility : Soluble in water and DMSO
Hydroxystilbamidine bis(methanesulfonate) functions primarily as a neuronal tracer due to its ability to bind to nucleic acids (DNA and RNA) without intercalating, allowing for the visualization of neuronal pathways. The compound emits different fluorescence wavelengths when bound to DNA versus RNA, which aids in distinguishing between various cellular components under ultraviolet excitation filters .
Applications in Research
- Neuronal Tracing :
- Fluorescence Microscopy :
- Neuroanatomical Studies :
Case Studies and Research Findings
Several studies have highlighted the utility of Hydroxystilbamidine bis(methanesulfonate) in various experimental settings:
-
Neuronal Pathway Mapping :
A study utilized this compound to investigate the synaptic organization in the rat hippocampus, demonstrating its effectiveness in labeling neurons projecting to specific brain regions . -
Behavioral Analysis :
In behavioral experiments involving olfactory stimuli, hydroxystilbamidine was injected into the nasal cavity of animals to trace neurons involved in chemosensory processing. The results indicated significant differences in exploration behavior between control and anosmic animals, illustrating its role in understanding sensory integration .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuronal Tracing | Retrograde axonal transport; visualizes neuronal pathways |
| Fluorescence Emission | Different wavelengths for DNA vs RNA binding; aids in cellular component distinction |
| Behavioral Studies | Assists in analyzing sensory processing and neuronal response behaviors |
| Antimicrobial Properties | Exhibits antibacterial and antifungal activities; binds to lysosomes |
Q & A
Basic: What are the primary applications of hydroxystilbamidine bis(methanesulfonate) in neuronal tracing studies, and how does its mechanism of action differ from other retrograde tracers?
Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracer due to its ability to bind nucleic acids (DNA/RNA) and resist enzymatic degradation. Unlike passive tracers (e.g., Lucifer Yellow), it actively labels neurons by retrograde transport along axons, enabling long-term tracking of neuronal pathways . Its fluorescence properties (excitation/emission wavelengths) and stability in fixed tissues make it suitable for co-labeling with immunohistochemical markers. Key methodological steps include microinjection (e.g., 2 µL/site in the bladder wall ) and post-injection tissue processing with RNase-free conditions to preserve nucleic acid binding .
Basic: What experimental protocols are recommended to minimize off-target binding of hydroxystilbamidine bis(methanesulfonate) in neuronal tracing?
To reduce non-specific staining:
- Dose Optimization : Use concentrations ≤1% (w/v) to avoid saturation of retrograde transport mechanisms .
- Injection Precision : Employ microsyringes with slow administration (1–2 µL/min) and post-injection needle retention (≥1 min) to prevent leakage .
- Tissue Washes : Rinse injection sites with saline (0.9% NaCl) to remove unbound dye .
- Control Experiments : Include sham-injected animals and co-staining with nuclear counterstains (e.g., DAPI) to confirm specificity .
Advanced: How can researchers resolve contradictions in specificity when using hydroxystilbamidine bis(methanesulfonate) alongside markers like TUBB3 for retinal ganglion cell (RGC) identification?
Evidence from cross-species studies reveals discrepancies in TUBB3 co-labeling efficiency. For example, in rats, TUBB3 antibodies labeled >100% of hydroxystilbamidine-traced RGCs, whereas in mice, only 83% overlap was observed, with no non-RGC staining . To address this:
- Species-Specific Validation : Conduct pilot studies comparing hydroxystilbamidine with alternative tracers (e.g., Fluorogold) to establish baseline specificity.
- Multi-Marker Approaches : Combine hydroxystilbamidine with additional RGC markers (e.g., Brn3a) to improve accuracy .
- Quantitative Imaging : Use confocal microscopy with z-stack analysis to distinguish overlapping signals from artifacts .
Advanced: What methodological considerations are critical when designing RNA/DNA binding assays using hydroxystilbamidine bis(methanesulfonate) as a ribonuclease inhibitor?
Hydroxystilbamidine bis(methanesulfonate) inhibits ribonucleases by competitively binding nucleic acids, making it useful in preserving RNA integrity during tissue processing . Key steps include:
- Concentration Titration : Test 0.1–10 µM ranges to balance inhibition efficacy and fluorescence interference.
- Buffer Compatibility : Use low-salt buffers (e.g., 10 mM Tris-HCl, pH 7.4) to enhance binding affinity.
- Post-Staining Fixation : Fix tissues with paraformaldehyde (4%) prior to dye application to stabilize nucleic acid-dye complexes .
Advanced: How can researchers address variability in hydroxystilbamidine bis(methanesulfonate) signal intensity across different neuronal subtypes or tissues?
Signal heterogeneity may arise from differences in axonal transport efficiency or tissue permeability. Mitigation strategies include:
- Time-Course Studies : Optimize survival periods post-injection (e.g., 7–14 days for DRG neurons ).
- Permeabilization Agents : Pre-treat tissues with Triton X-100 (0.1–0.3%) to enhance dye penetration in densely packed regions .
- Quantitative Normalization : Use internal reference standards (e.g., spiked fluorescent beads) to calibrate intensity measurements across samples .
Advanced: What are the implications of hydroxystilbamidine bis(methanesulfonate)’s cationic properties for experimental design in live-cell imaging?
The cationic nature of hydroxystilbamidine bis(methanesulfonate) facilitates its uptake by mitochondria and lysosomes, which may confound nuclear-specific signals. To isolate nucleic acid binding:
- Live-Cell Quenching : Add non-fluorescent competitors (e.g., dextran sulfate) to block non-nuclear uptake .
- pH Modulation : Conduct imaging at pH 6.0–6.5 to reduce lysosomal accumulation .
- Dynamic Tracking : Use time-lapse imaging with intervals ≤5 min to capture early nuclear localization before organelle sequestration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
